molecular formula C13H8ClF3O B6384098 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261933-32-7

5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384098
CAS RN: 1261933-32-7
M. Wt: 272.65 g/mol
InChI Key: VBTBQXIUKTWYTE-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-CFTMP) is a phenolic compound with a unique structure and a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 120-122°C and a boiling point of 176-178°C. 5-CFTMP is used in many scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reactant in the synthesis of various molecules, including 1,2-diaryl-3-trifluoromethyl-5-hydroxybenzene derivatives and 4-aryl-3-trifluoromethyl-5-hydroxybenzene derivatives. 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has also been used as a reactant in the synthesis of polymers, including poly(3-trifluoromethyl-5-hydroxybenzene) and poly(3-trifluoromethyl-5-hydroxybenzene-co-acrylonitrile). In addition, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has been used as a reactant in the synthesis of other compounds, such as 1-chloro-3-trifluoromethyl-5-phenoxybenzene and 1-chloro-3-trifluoromethyl-5-phenoxybenzene derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can donate a proton to other molecules. This allows 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% to form a strong bond with other molecules, which can lead to the formation of larger molecules. Additionally, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% can act as an electron donor, which means that it can donate electrons to other molecules. This allows 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% to form a strong bond with other molecules, which can lead to the formation of larger molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% are not well understood. However, studies have shown that the compound has antioxidant activity, which can help protect cells from oxidative damage. Additionally, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is non-toxic and has low volatility, which makes it safe to use in lab experiments. However, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable and can degrade quickly when exposed to light or heat.

Future Directions

There are several possible future directions for 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% research. One possibility is to investigate the compound’s potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be done to explore the compound’s potential use in the synthesis of other compounds and polymers.

Synthesis Methods

5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with chlorine and trifluoromethanesulfonic acid in an aqueous medium. This reaction produces 3-chloro-4-trifluoromethylphenol, which is then reacted with sodium hydroxide in an aqueous medium to produce 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%. The second step of the reaction is the hydrolysis of 3-chloro-4-trifluoromethylphenol to form 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%. This reaction is a simple and efficient way to synthesize 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%.

properties

IUPAC Name

3-(3-chlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBQXIUKTWYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686574
Record name 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-3-trifluoromethylphenol

CAS RN

1261933-32-7
Record name 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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